molecular formula C23H24N2O5S B14971237 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B14971237
M. Wt: 440.5 g/mol
InChI Key: NSDOGSBXASHDJP-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzenesulfonyl group attached to a furan-containing ethyl chain and a 3-phenylpropyl substituent on the adjacent amide nitrogen.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide

InChI

InChI=1S/C23H24N2O5S/c26-22(24-15-7-11-18-9-3-1-4-10-18)23(27)25-17-21(20-14-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,8-10,12-14,16,21H,7,11,15,17H2,(H,24,26)(H,25,27)

InChI Key

NSDOGSBXASHDJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a furan derivative to form an intermediate, which is then reacted with ethanediamide and a phenylpropyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The ethanediamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups References
Target Compound Ethanediamide - 2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl
- 3-Phenylpropyl
Sulfonyl, furan, amide
Ranitidine Related Compound B (USP 31) Nitroethenediamine - 5-[(Dimethylamino)methyl]furan-2-yl
- 2-Nitroacetamide
Nitro, dimethylamino, furan
N'-[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl Analog (CAS 869071-80-7) Ethanediamide - 4-Fluorobenzenesulfonyl
- 1,3-Oxazinan
Fluorophenyl, sulfonyl, oxazinan
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide Ethanediamide - 1-Benzothiophen-2-yl
- 4-Dimethylaminophenyl
Benzothiophene, dimethylamino

Functional and Pharmacological Insights

Sulfonyl Group Variations: The benzenesulfonyl group in the target compound may enhance metabolic stability compared to the 4-fluorobenzenesulfonyl analog (CAS 869071-80-7), as fluorination can alter electronic effects and bioavailability .

Aromatic Heterocycles: The furan-2-yl moiety in the target compound is structurally analogous to ranitidine’s furan-based intermediates but lacks the dimethylamino group critical for H₂ receptor antagonism .

Amide Linker Modifications :

  • The 3-phenylpropyl chain in the target compound provides steric bulk compared to the shorter alkyl or heterocyclic substituents in analogs (e.g., oxazinan in ). This may influence membrane permeability or receptor selectivity.

Research Findings and Implications

  • Stability and Reactivity : The benzenesulfonyl group likely confers resistance to oxidative degradation compared to nitro-containing analogs (e.g., ranitidine-related compounds), which are prone to nitrosamine formation under acidic conditions .
  • Synthetic Challenges : The furan-2-yl and benzenesulfonyl groups may complicate regioselective synthesis, as seen in ranitidine impurity pathways .
  • Biological Activity: While direct data are unavailable, the dimethylamino-free structure of the target compound suggests divergent mechanisms from ranitidine-like H₂ antagonists. Its phenylpropyl chain may align with lipophilic targets (e.g., kinase inhibitors) .

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